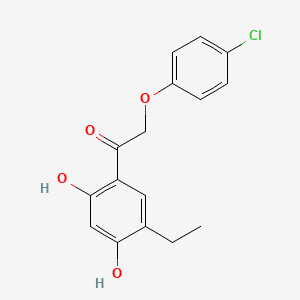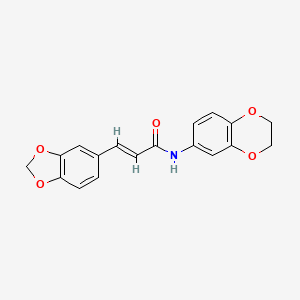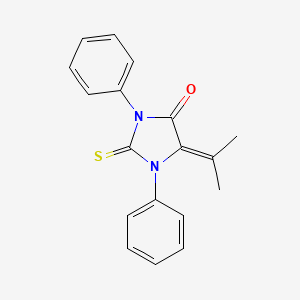![molecular formula C14H14FNOS B5692435 N-[2-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B5692435.png)
N-[2-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide is a compound that features a combination of a fluorophenyl group and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both fluorine and sulfur atoms in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-fluorophenethylamine with thiophene-2-acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The fluorophenyl group may enhance the compound’s ability to bind to certain receptors or enzymes, while the thiophene ring could contribute to its overall stability and reactivity. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(4-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide stands out due to the presence of both a fluorophenyl group and a thiophene ring in its structure. This combination imparts unique chemical properties that are not commonly found in other similar compounds. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the thiophene ring contributes to its electronic properties and potential biological activities.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS/c15-12-5-3-11(4-6-12)7-8-16-14(17)10-13-2-1-9-18-13/h1-6,9H,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTWAKDDJCWOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyclohexyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B5692355.png)
![3-[(Z)-3-chlorobut-2-enyl]-8-methoxy-2-methyl-1H-quinoline-4-thione](/img/structure/B5692363.png)
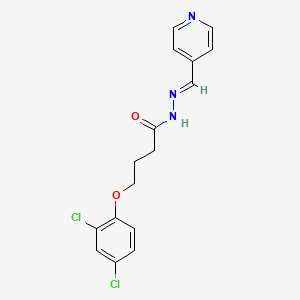
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)
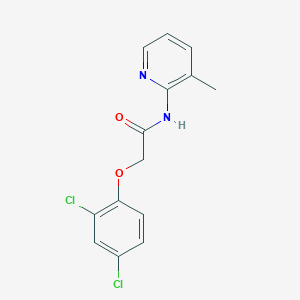
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)
![N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)
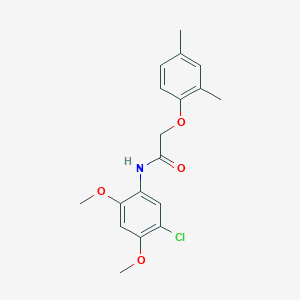


![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)
